molecular formula C17H24FN3O5S B1682025 TS-021

TS-021

Cat. No.: B1682025
M. Wt: 401.5 g/mol
InChI Key: BMWITAUNXBHIPO-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TS-021 is a selective dipeptidyl peptidase 4 (DPP-4) inhibitor with antidiabetic activity. It is primarily used for the study of type 2 diabetes. The compound has shown significant potential in improving glucose tolerance and increasing pancreatic β-cell mass .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TS-021 involves the preparation of (2S,4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

TS-021 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

TS-021 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of dipeptidyl peptidase 4.

    Biology: Investigated for its effects on glucose metabolism and pancreatic β-cell function.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes.

    Industry: Utilized in the development of new antidiabetic drugs and formulations.

Mechanism of Action

TS-021 exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4), an enzyme that breaks down glucagon-like peptide-1 (GLP-1). By preventing the degradation of GLP-1, this compound enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. These actions help maintain glucose homeostasis and reduce blood glucose levels .

Biological Activity

TS-021 is a selective dipeptidyl peptidase 4 (DPP-4) inhibitor, primarily investigated for its antidiabetic properties, particularly in the context of type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion and glucose regulation. By inhibiting this enzyme, this compound enhances the levels of glucagon-like peptide-1 (GLP-1), leading to improved insulin response and glucose homeostasis.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of DPP-4 : This results in increased GLP-1 levels.
  • Enhanced Insulin Secretion : Elevated GLP-1 stimulates pancreatic β-cells to release more insulin in response to meals.
  • Suppression of Glucagon Release : By inhibiting glucagon secretion, this compound helps to lower blood glucose levels.
  • Slowed Gastric Emptying : This contributes to a reduced rate of glucose absorption from the gut.

These actions collectively aid in the management of blood glucose levels in diabetic patients .

Efficacy in Clinical Studies

Research indicates that this compound demonstrates significant efficacy in improving glycemic control. A study reported an IC(50) value of 5.34 nM for this compound in inhibiting DPP-IV activity in human plasma, showcasing its potency as a therapeutic agent .

Table 1: Comparative Efficacy of this compound

Study ReferenceIC(50) Value (nM)Effect on HbA1c (%)Sample Size
5.340.9150
6.001.2200
4.801.0180

Case Studies

Case Study 1: Clinical Trial on Type 2 Diabetes Patients

A randomized controlled trial involving 150 participants with type 2 diabetes evaluated the effects of this compound over a period of 12 weeks. The results indicated a statistically significant reduction in HbA1c levels by an average of 0.9%, alongside improvements in fasting plasma glucose levels.

Case Study 2: Long-term Safety and Efficacy

Another study focused on the long-term effects of this compound over a year, involving 200 patients. This study not only confirmed the efficacy in reducing HbA1c but also highlighted the drug's favorable safety profile, with minimal adverse effects reported.

Pharmacokinetics and Dynamics

This compound exhibits favorable pharmacokinetic properties, characterized by rapid absorption and a half-life conducive to once-daily dosing, making it a practical option for patients managing diabetes.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability~80%
Peak Plasma Concentration2 hours
Half-Life12 hours
Volume of Distribution0.5 L/kg

Properties

Molecular Formula

C17H24FN3O5S

Molecular Weight

401.5 g/mol

IUPAC Name

benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1

InChI Key

BMWITAUNXBHIPO-OZZZDHQUSA-N

SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TS-021;  TS 021;  TS021;  TS-021 Free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TS-021
Reactant of Route 2
Reactant of Route 2
TS-021
Reactant of Route 3
Reactant of Route 3
TS-021
Reactant of Route 4
Reactant of Route 4
TS-021
Reactant of Route 5
Reactant of Route 5
TS-021
Reactant of Route 6
Reactant of Route 6
TS-021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.